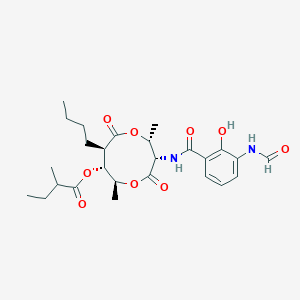
Antimycin A3a
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimycin A3a is a member of the antimycin family, which are antifungal antibiotics produced by various species of the genus Streptomyces. These compounds are characterized by their acyl and alkyl side chains and a nine-membered dilactone ring linked via an amide bond to 3-formamidosalicylic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antimycin A3a is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is subjected to various purification steps, including solvent partitioning, chromatography, and crystallization, to isolate the compound . The specific conditions for fermentation and purification can vary, but they generally involve maintaining optimal growth conditions for the Streptomyces strains and using solvents like methanol and ethyl acetate for extraction .
Industrial Production Methods: Industrial production of this compound follows similar fermentation and purification protocols but on a larger scale. The process involves optimizing the growth medium and conditions to maximize yield, followed by large-scale extraction and purification using industrial chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Antimycin A3a undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the N-transacylation reaction, where the formyl moiety is replaced by an acyl group .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reactions often involve acyl chlorides or anhydrides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-transacylation of this compound can yield various acylated derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Antimycin A3a has a wide range of scientific research applications:
Mecanismo De Acción
Antimycin A3a exerts its effects primarily by inhibiting the electron transfer activity of ubiquinol-cytochrome c oxidoreductase (complex III) in the mitochondrial electron transport chain . This inhibition disrupts the proton gradient across the mitochondrial membrane, leading to a halt in ATP synthesis and induction of apoptosis. Additionally, this compound can directly inhibit Bcl-2-related proteins, further promoting cell death .
Comparación Con Compuestos Similares
- Antimycin A1a
- Antimycin A2a
- Antimycin A8a
Comparison: While all these compounds share a similar core structure, they differ in the length and branching of their alkyl or acyl substituents . Antimycin A3a is unique in its specific alkyl side chain, which contributes to its distinct biological activity and potency . Compared to other antimycins, this compound has shown particular efficacy in inhibiting mitochondrial function and inducing apoptosis .
Propiedades
Número CAS |
28068-14-6 |
|---|---|
Fórmula molecular |
C26H36N2O9 |
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C26H36N2O9/c1-6-8-10-18-22(37-24(32)14(3)7-2)16(5)36-26(34)20(15(4)35-25(18)33)28-23(31)17-11-9-12-19(21(17)30)27-13-29/h9,11-16,18,20,22,30H,6-8,10H2,1-5H3,(H,27,29)(H,28,31)/t14-,15+,16-,18+,20-,22-/m0/s1 |
Clave InChI |
RJSDTWRLWCTTTR-AJFXPNBASA-N |
SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC |
SMILES isomérico |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)[C@@H](C)CC |
SMILES canónico |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)C(C)CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















